REACTION_CXSMILES
|
[S:1]([C:5]1[CH:25]=[CH:24][CH:23]=[CH:22][C:6]=1[C:7]([O:9][C:10](=O)[C:11]1C=CC=CC=1S(O)(=O)=O)=[O:8])([OH:4])(=[O:3])=[O:2].[NH3:26].CO>C(O)C.CCOCC>[CH2:10]([O:9][C:7]([C:6]1[CH:22]=[CH:23][CH:24]=[CH:25][C:5]=1[S:1]([O-:4])(=[O:2])=[O:3])=[O:8])[CH3:11].[NH4+:26] |f:5.6|
|
Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=C(C(=O)OC(C2=C(C=CC=C2)S(=O)(=O)O)=O)C=CC=C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(C=CC=C1)S(=O)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.6 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |